

A Comparative Guide to Myelin Basic Protein (MBP) (4-14) Sequence Across Species

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Compound of Interest

Compound Name: [pGlu4]-Myelin Basic Protein (4-14)

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This guide provides a comprehensive cross-species comparison of the Myelin Basic Protein (MBP) fragment (4-14), a peptide of significant interest in the study of autoimmune demyelinating diseases such as multiple sclerosis (MS). This document summarizes its amino acid sequence, discusses its known encephalitogenic potential, and provides detailed experimental protocols for its use in inducing Experimental Autoimmune Encephalomyelitis (EAE), a common animal model of MS.

Cross-Species Sequence Comparison of MBP (4-14)

The amino acid sequence of the MBP (4-14) fragment exhibits a high degree of conservation across the species examined. The sequences were determined from the full-length protein sequences available on UniProt.

Species	UniProt Acc.	Full-Length Sequence (N-terminus)	MBP (4-14) Sequence
Human	--INVALID-LINK--	MASQKRPSQRS	QKRPSQRSKYL
Mouse	--INVALID-LINK--	MASQKRPSQRS	QKRPSQRSKYL
Rat	--INVALID-LINK--	MASQKRPSQRS	QKRPSQRSKYL
Rhesus Macaque	--INVALID-LINK--	MASQKRPSQRS	QKRPSQRSKYL

Note: The sequences are identical across the listed species.

Encephalitogenic Potential: A Comparative Overview

While the MBP (4-14) sequence is conserved, its encephalitogenic potential—the ability to induce an autoimmune response against the central nervous system—can vary between species. This is largely due to differences in the Major Histocompatibility Complex (MHC) class II molecules that present the peptide to T-cells. Direct quantitative comparative data for the MBP (4-14) fragment is limited. The following table summarizes available qualitative and semi-quantitative findings for MBP-induced EAE in different species.

Species	Encephalitogenic Potential of MBP Peptides	Notes on MBP (4-14)	Key References
Human	T-cells from MS patients show reactivity to various MBP peptides, including regions overlapping with the 4-14 sequence. [1] [2] [3] [4]	The immunogenicity in humans suggests its potential role in the pathogenesis of MS. Direct encephalitogenic dose cannot be determined experimentally.	[1] [2] [3] [4]
Mouse	Various MBP peptides are used to induce EAE in different mouse strains. The N-terminal region is known to be encephalitogenic. [5]	While the N-terminal region is encephalitogenic, specific dose-response data for the 4-14 fragment is not readily available in the surveyed literature.	[5]
Rat	In Lewis rats, the MBP (68-86) peptide is a major encephalitogenic epitope. The MBP (87-99) peptide is a minor epitope, requiring higher doses to induce EAE. [6]	Data on the specific encephalitogenic dose of MBP (4-14) in rats is not as well-documented as for other fragments.	[6]
Rhesus Macaque	EAE can be induced using whole brain or spinal cord homogenates. [7] [8]	Specific studies detailing the use and encephalitogenic dose of the MBP (4-14) peptide for EAE induction in rhesus macaques are limited.	[7] [8]

Note: The lack of extensive, direct comparative studies on the encephalitogenic activity of the MBP (4-14) fragment across these species is a notable gap in the current literature.

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MBP (4-14) in Mice

This protocol provides a general framework for inducing EAE in susceptible mouse strains (e.g., SJL/J). Optimization for specific strains and research goals is recommended.

Materials:

- MBP (4-14) peptide (synthesis grade, >95% purity)
- Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis* (H37Ra)
- Pertussis toxin (PTX)
- Sterile phosphate-buffered saline (PBS)
- Syringes and needles

Procedure:

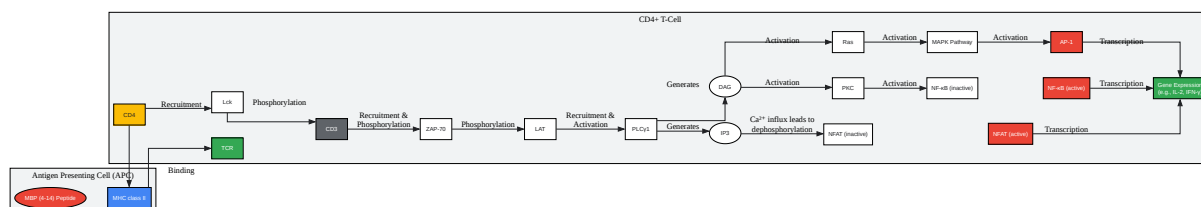
- Antigen Emulsion Preparation:
 - Dissolve the MBP (4-14) peptide in sterile PBS at a concentration of 2 mg/mL.
 - Prepare an emulsion by mixing the peptide solution with an equal volume of CFA. This can be achieved by drawing the mixture into and out of a syringe or using a high-speed homogenizer until a stable, white, viscous emulsion is formed. A common test for stability is to drop a small amount into water; a stable emulsion will not disperse.
- Immunization:
 - Administer 0.1 mL of the emulsion subcutaneously (s.c.) at two sites on the flank of each mouse. The final dose of the peptide is typically 100 µg per mouse.

- Pertussis Toxin Administration:
 - On the day of immunization (Day 0) and again 48 hours later (Day 2), administer PTX intraperitoneally (i.p.). A typical dose is 100-200 ng per mouse, diluted in sterile PBS.
- Monitoring:
 - Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
 - Clinical scoring is typically performed on a scale of 0 to 5:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Hind limb paralysis
 - 4: Hind and forelimb paralysis
 - 5: Moribund state

Visualizations

T-Cell Activation Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by the interaction of an MBP peptide presented by an MHC class II molecule on an antigen-presenting cell (APC) with the T-cell receptor (TCR) on a CD4⁺ T-helper cell.

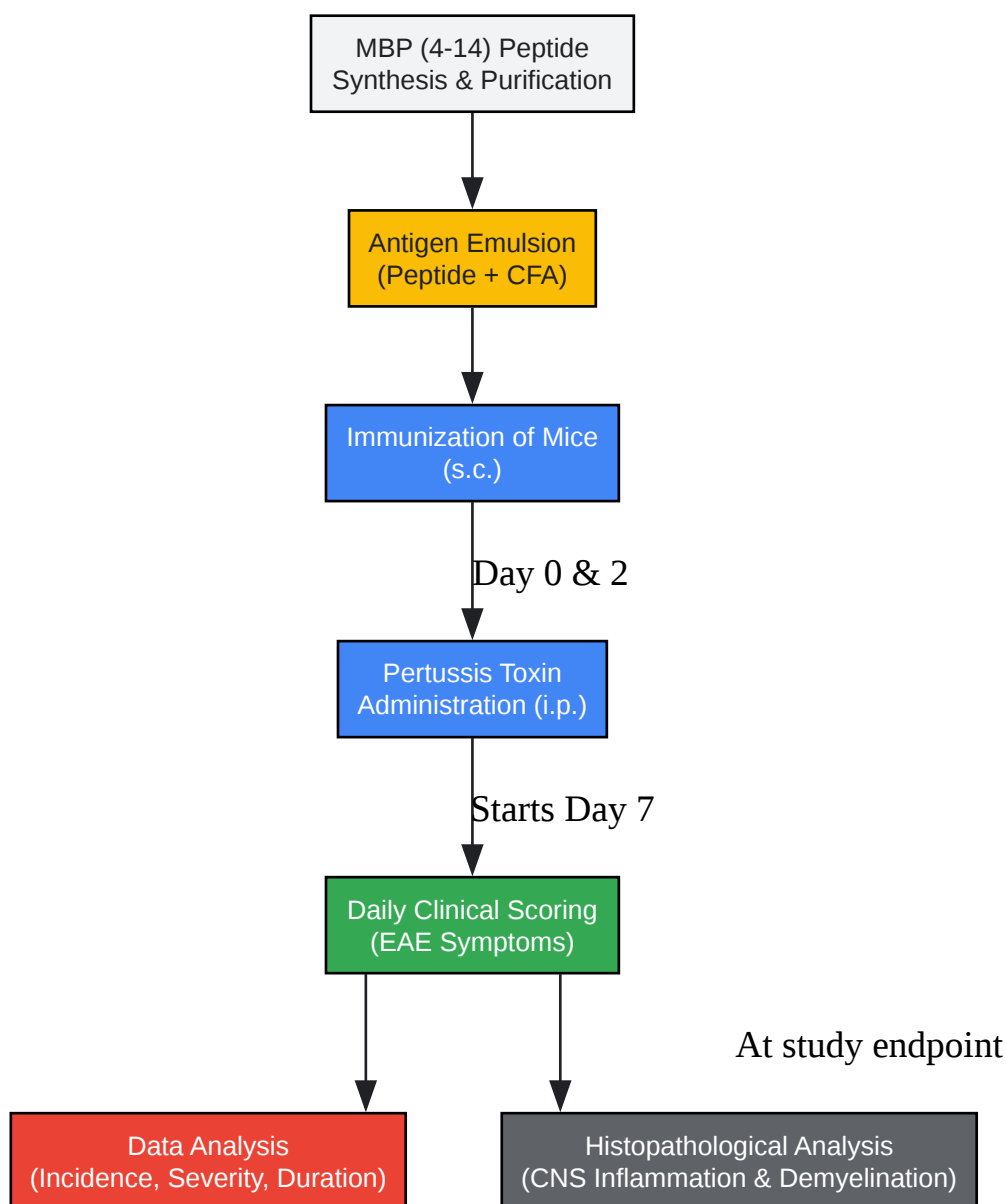


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Caption: T-cell activation by MBP (4-14) peptide.

Experimental Workflow for EAE Induction and Evaluation

The following diagram outlines the typical workflow for an in vivo study investigating the encephalitogenic potential of MBP (4-14).



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Caption: Workflow for EAE induction and analysis.

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